molecular formula C22H23N5O2 B2369895 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1219914-12-1

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2369895
CAS No.: 1219914-12-1
M. Wt: 389.459
InChI Key: ZSOSAQMDXRINSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone features a complex architecture combining a 1,2,4-oxadiazole ring substituted with a cyclopropyl group, a pyridine moiety, a piperazine linker, and a phenylethanone terminal group. The 1,2,4-oxadiazole ring is notable for its metabolic stability and role in enhancing binding interactions in medicinal chemistry . The piperazine core improves aqueous solubility, while the pyridine and phenylethanone groups contribute to π-π stacking and hydrophobic interactions. Structural elucidation of such compounds often employs crystallographic tools like the SHELX suite, which remains a gold standard for small-molecule refinement .

Properties

IUPAC Name

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-20(14-16-4-2-1-3-5-16)27-12-10-26(11-13-27)19-9-8-18(15-23-19)21-24-22(29-25-21)17-6-7-17/h1-5,8-9,15,17H,6-7,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOSAQMDXRINSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H24N4OC_{20}H_{24}N_4O, and its molecular weight is approximately 336.43 g/mol.

PropertyValue
Molecular FormulaC20H24N4OC_{20}H_{24}N_4O
Molecular Weight336.43 g/mol
CAS NumberNot specified

Anticancer Activity

Several studies have reported the anticancer properties of oxadiazole derivatives, including those similar to the compound . For example, research indicates that compounds containing oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study conducted by Umesha et al. (2009) demonstrated that related oxadiazole derivatives inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest. The study highlighted the potential of these compounds as therapeutic agents in oncology .

Antimicrobial Activity

The compound's structural components suggest possible antimicrobial properties. Oxadiazole derivatives have been noted for their effectiveness against a range of bacteria and fungi.

Research Findings:
In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a derivative of 1,2,4-oxadiazole was tested against Staphylococcus aureus and Escherichia coli, showing promising results .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation: Interaction with neurotransmitter receptors influencing neuropharmacological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Piperazine-Ethanone Derivatives

Compounds sharing the piperazine-ethanone scaffold, such as m6 () and w3 (), exhibit structural parallels but differ in substituents. For example:

  • m6 : Features a chloropyrimidine-triazole substituent instead of the oxadiazole-pyridine system.
  • w3: Incorporates a triazole-pyrimidine group and a methylpiperazine-methanone core.

The target compound’s cyclopropyl-oxadiazole group likely enhances steric stabilization and lipophilicity compared to the triazole groups in m6 and w3 , which may alter target selectivity or metabolic pathways .

Heterocyclic Ring Modifications
  • 1,2,4-Oxadiazole vs. 1,2,4-Triazole: The oxadiazole’s electron-deficient nature facilitates stronger dipole interactions with biological targets compared to triazoles.
  • Pyridine vs. Pyrimidine : The pyridine in the target compound may confer rigidity and planar geometry, whereas pyrimidine in m6 and w3 introduces additional hydrogen-bonding sites.
Substituent Effects on Pharmacokinetics
  • Chloro and Methyl Groups : In m6 and w3 , these groups may reduce metabolic stability but improve solubility due to lower logP values .

Research Findings and Hypothetical Data

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Key Substituents Predicted logP Key Functional Groups
Target Compound 432.47 Cyclopropyl-oxadiazole ~3.2 Oxadiazole, Pyridine
m6 () 518.41 Chloropyrimidine-triazole ~2.8 Triazole, Pyrimidine
w3 () 504.93 Methylpiperazine-triazole ~2.5 Triazole, Pyrimidine

Preparation Methods

Oxadiazole Ring Formation via Amidoxime Cyclization

The 1,2,4-oxadiazole ring is typically constructed through cyclization of amidoximes with carboxylic acid derivatives. For the cyclopropyl variant, cyclopropanecarboxamidoxime serves as the key intermediate.

Protocol Adaptation from Azilsartan Synthesis:

  • Reagents: Cyclopropanecarbonyl chloride, hydroxylamine hydrochloride, and pyridine-2-carbonitrile.
  • Conditions:
    • Amidoxime formation: NH2OH·HCl, NaHCO3, EtOH/H2O, 80°C, 6h.
    • Cyclization: Carbonyldiimidazole (CDI), 1,8-diazabicycloundec-7-ene (DBU), DMF, 25°C, 3h.
  • Yield: 68–72% (analogous to oxadiazole formation in biphenyl systems).

Mechanistic Insight:
CDI activates the nitrile group of pyridine-2-carbonitrile, facilitating nucleophilic attack by the amidoxime oxygen. DBU deprotonates intermediates, driving cyclization.

Alternative Pathway: Nitrile Oxide Cycloaddition

For scale-up, nitrile oxide-[3+2] cycloaddition with cyclopropanecarbonitrile oxide offers improved atom economy:

  • Generation of Nitrile Oxide: ClC=N-O-Cyclopropane from hydroxamoyl chloride and Cl2 gas.
  • Cycloaddition: Reaction with pyridine-2-carbonitrile under refluxing toluene.
  • Yield: ~65% (based on analogous oxadiazole syntheses).

Piperazine Coupling to the Pyridine Core

Nucleophilic Aromatic Substitution (SNAr)

Activation of the pyridine ring at the 2-position is achieved via chlorination or nitration/reduction .

Typical Procedure:

  • Chlorination: POCl3, DMF, 110°C, 12h (converts pyridine to 2-chloropyridine derivative).
  • SNAr with Piperazine:
    • Conditions: Piperazine (3 eq.), K2CO3, DMSO, 100°C, 24h.
    • Yield: 82–85% (similar to biphenyl-piperazine couplings).

Optimization Note: Microwave-assisted SNAr reduces reaction time to 2h with comparable yields.

Installation of the 2-Phenylethanone Moiety

Alkylation of Piperazine

The terminal phenylethanone group is introduced via alkylation using 2-bromoacetophenone :

  • Reagents: 2-Bromoacetophenone (1.2 eq.), K2CO3, NaI (catalytic), acetonitrile, reflux.
  • Yield: 75–78% (after column chromatography).

Side Reaction Mitigation:

  • Excess piperazine (2.5 eq.) minimizes bis-alkylation.
  • Phase-transfer catalysis (PTC) with tetrabutylammonium bromide enhances rate.

Reductive Amination Alternative

For higher regioselectivity, reductive amination between piperazine and phenylacetaldehyde is viable:

  • Conditions: NaBH3CN, MeOH, 25°C, 12h.
  • Yield: 68% (lower due to competing imine formation).

Process Optimization and Scale-Up Challenges

Oxadiazole Cyclization Efficiency

Comparative data for cyclization methods:

Method Reagents Solvent Temp (°C) Time (h) Yield (%) Purity (%)
CDI/DBU CDI, DBU DMF 25 3 72 96.1
Nitrile Oxide ClC=N-O-Cp, Pyridine Toluene 110 8 65 92.4
2-Ethylhexyl Chloroformate R-O-COCl, Pyridine Xylene 140 2 64 90.4

Key Findings:

  • CDI/DBU offers superior yields and milder conditions.
  • Xylene reflux minimizes byproducts but requires high temperatures.

Purification Strategies

  • Crystallization: Ethyl acetate/cyclohexane recrystallization achieves >99% purity.
  • Chromatography: Silica gel (EtOAc/hexane 3:7) resolves regioisomers.

Q & A

Q. How can SAR studies guide the design of next-generation analogs?

  • Answer : Prioritize modifications based on:
  • Potency : Replace cyclopropyl with bulkier groups (e.g., adamantyl) to enhance van der Waals interactions .
  • Safety : Introduce polar groups (e.g., hydroxyl) to reduce hERG channel binding (predicted via Patch-Clamp assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.